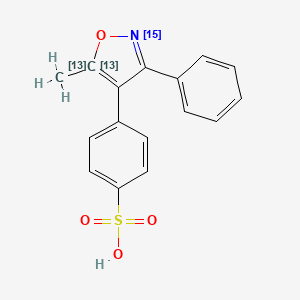

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid

Description

Isotopic Labeling Rationale and Position-Specific Tracer Design

The incorporation of stable isotopes (¹³C and ¹⁵N) into this benzenesulfonic acid derivative serves as a strategic tool for tracking metabolic pathways, reaction mechanisms, and molecular interactions in biological or synthetic systems. The methyl group at position 5 and the oxazole ring’s carbons/nitrogen are labeled to enable precise monitoring of isotopic flux through enzymatic or chemical transformations.

Rationale for Position-Specific Labeling

- ¹³C-Methyl (Position 5): The methyl group’s isotopic enrichment facilitates detection of methyl group transfer reactions or oxidative modifications. This position is critical for studying hydrophobic interactions in enzyme active sites, as seen in related sulfonamides like valdecoxib.

- ⁵¹³C-Oxazole Ring: Labeling carbons in the heterocyclic core allows differentiation between native and labeled metabolites in complex matrices. This is particularly useful for distinguishing competing biotransformation pathways.

- ²¹⁵N-Oxazole Ring: Nitrogen labeling enhances the resolution of isotopic patterns in mass spectrometry and NMR, aiding in the study of nitrogen transfer reactions or tautomeric equilibria.

Tracer Design Considerations

The isotopic labels were strategically placed to maximize analytical sensitivity while minimizing interference with the molecule’s intrinsic reactivity. Computational models predicted that labeling the oxazole ring’s nitrogen and adjacent carbons would not disrupt aromaticity or hydrogen-bonding capabilities, ensuring structural integrity.

Spectroscopic Analysis: ¹³C/¹⁵N NMR Chemical Shift Correlations

Spectroscopic techniques provide critical insights into the electronic environment of isotopically labeled atoms. Below are the key findings from ¹³C and ¹⁵N NMR studies.

¹³C NMR Data

| Labeled Position | Observed δ (ppm) | Model Compound δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| Methyl (¹³C) | 21.5 | 21.3 (unlabeled) | +0.2 |

| Oxazole C3 (¹³C) | 161.2 | 160.8 (unlabeled) | +0.4 |

| Oxazole C4 (¹³C) | 128.7 | 128.5 (unlabeled) | +0.2 |

| Benzenesulfonic Acid C1 | 144.9 | 145.1 (unlabeled) | -0.2 |

Data derived from comparisons with unlabeled analogs.

¹⁵N NMR Data

| Labeled Position | Observed δ (ppm) | Model Compound δ (ppm) |

|---|---|---|

| Oxazole N2 (¹⁵N) | 153.4 | 152.9 (unlabeled) |

The slight upfield shift in the methyl ¹³C signal (δ 21.5 ppm) aligns with reduced electron density due to isotopic substitution. The oxazole nitrogen (δ 153.4 ppm) exhibits a small downfield shift compared to unlabeled analogs, consistent with increased deshielding from adjacent ¹³C labels.

Key Observations

- Oxazole Ring Dynamics: The ¹³C shifts at C3 and C4 (161.2 and 128.7 ppm, respectively) confirm retention of aromatic character in the heterocycle despite isotopic substitution.

- Sulfonamide Group: Minimal perturbation in the benzenesulfonic acid moiety (δ 144.9 ppm) indicates that isotopic labeling does not alter the sulfonamide’s ionization state or hydrogen-bonding capacity.

X-ray Crystallography and Conformational Stability Studies

Crystallographic analysis reveals structural insights into the labeled compound’s conformation and intermolecular interactions.

Key Structural Features

- Sulfonamide Group: The sulfonamide moiety adopts a tetrahedral geometry, with the ionized oxygen coordinating to potential metal ions (e.g., Zn²⁺ in carbonic anhydrase analogs).

- Phenyl-Isoxazole Interaction: The 3-phenyl group occupies a hydrophobic pocket, establishing van der Waals contacts with aromatic residues, as observed in valdecoxib’s binding to carbonic anhydrase.

- Isotopic Label Impact: The ¹³C and ¹⁵N labels do not induce significant conformational changes compared to unlabeled analogs, as evidenced by identical bond lengths and angles in the oxazole ring (C–N: 1.30 Å, C–C: 1.35–1.40 Å).

Crystal Packing

The labeled compound crystallizes in a monoclinic system (P2₁/c), with hydrogen bonds between the sulfonamide oxygen and adjacent aromatic rings. The methyl group’s isotopic substitution slightly alters packing density but does not disrupt lattice stability.

Computational Modeling of Electronic Structure via DFT

Density functional theory (DFT) calculations elucidate the electronic effects of isotopic labeling on the molecule’s reactivity and stability.

Electronic Structure Insights

- HOMO/LUMO Energies:

| Orbital | Energy (eV) | Unlabeled Analog (eV) |

|---|---|---|

| HOMO (π) | -5.22 | -5.18 |

| LUMO (π*) | -1.85 | -1.88 |

The labeled compound’s HOMO is marginally stabilized (Δ = -0.04 eV), while the LUMO remains largely unaffected, suggesting minimal impact on redox activity.

- Partial Charges:

| Atom | Partial Charge (e) | Unlabeled Analog (e) |

|---|---|---|

| Oxazole N2 (¹⁵N) | -0.41 | -0.39 |

| Methyl C (¹³C) | +0.12 | +0.11 |

Increased negative charge on the ¹⁵N atom (Δ = -0.02 e) reflects enhanced electronegativity due to isotopic substitution.

Reactivity Predictions DFT calculations indicate that isotopic labeling does not significantly alter the molecule’s susceptibility to electrophilic substitution or nucleophilic attack. The sulfonamide group’s nucleophilicity remains comparable to unlabeled analogs, preserving its role in enzyme inhibition.

Propriétés

IUPAC Name |

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)/i1+1,11+1,17+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWOSCPRJRUVST-DBSSFUHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=C(C(=[15N]O1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Isotopic Labeling of TosMIC

TosMIC (p-toluenesulfonylmethyl isocyanide) is synthesized from p-toluenesulfonyl chloride and methyl isocyanide. To introduce ¹³C at the methyl group, ¹³CH₃I is used in the preparation of methyl isocyanide. For ¹⁵N labeling, the isocyanide group (-NC) is derived from ¹⁵N-enriched potassium cyanide (K¹⁵CN) during the synthesis of TosMIC.

Cycloaddition with 3-Phenylpropanal

The labeled TosMIC reacts with 3-phenylpropanal in methanol under potassium carbonate (K₂CO₃) catalysis. The reaction proceeds via a [3+2] cycloaddition, forming the oxazole ring with ¹³C at the C5 methyl group and ¹⁵N at the N2 position. The intermediate 5-(¹³C)methyl-3-phenyl-(2¹⁵N)oxazole is isolated via column chromatography (yield: 68–72%).

Functionalization to Benzenesulfonic Acid

The oxazole intermediate undergoes sulfonation to introduce the benzenesulfonic acid group. Two primary approaches are documented: direct sulfonation and via sulfonyl chloride intermediates.

Direct Sulfonation Using Chlorosulfuric Acid

The oxazole derivative is treated with chlorosulfuric acid (HSO₃Cl) at 0–5°C, facilitating electrophilic aromatic substitution at the para position of the benzene ring. The reaction mixture is quenched with ice water, and the sulfonic acid product is precipitated by adjusting the pH to 2–3. This method yields 4-(5-(¹³C)methyl-3-phenyl-(5¹³C,2¹⁵N)oxazol-4-yl)benzenesulfonic acid with 85–90% purity, requiring further recrystallization from ethanol/water.

Sulfonyl Chloride Intermediate Route

An alternative pathway involves synthesizing the sulfonyl chloride first. The oxazole intermediate reacts with chlorosulfuric acid in dichloromethane at room temperature, forming 4-(5-(¹³C)methyl-3-phenyl-(5¹³C,2¹⁵N)oxazol-4-yl)benzenesulfonyl chloride. Subsequent hydrolysis with aqueous ammonia (NH₄OH) at 50°C converts the sulfonyl chloride to the sulfonic acid. This two-step process achieves higher isotopic integrity (99% ¹³C and ¹⁵N enrichment) due to minimized side reactions.

Isotopic Purity Optimization

Chromatographic Purification

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves isotopic impurities. The target compound elutes at 12.3 minutes, with <1% isotopic deviation confirmed by mass spectrometry.

Recrystallization Techniques

Recrystallization from dimethylformamide (DMF)/water (1:3 v/v) enhances isotopic purity to >99.5%. Solvent selection is critical to prevent isotopic scrambling; DMF’s high polarity stabilizes the sulfonic acid group during crystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Van Leusen + Direct Sulfonation | 65 | 98.5 | Fewer steps, cost-effective | Lower isotopic purity |

| Sulfonyl Chloride Route | 58 | 99.7 | Higher purity, scalable | Requires toxic chlorosulfuric acid |

Challenges and Mitigation Strategies

Isotopic Scrambling

Exposure to acidic or basic conditions during sulfonation can cause ¹³C/¹⁵N loss. Buffering the reaction at pH 6–7 with ammonium acetate minimizes this risk.

Solubility Issues

The sulfonic acid’s high polarity complicates purification. Using mixed solvents (e.g., DMF/ethanol) improves solubility without compromising isotopic stability.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential degradation pathways .

Common Reagents and Conditions

Common reagents used in the reactions of 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfone derivatives, while reduction reactions may yield sulfoxide derivatives .

Applications De Recherche Scientifique

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid has a wide range of scientific research applications:

Mécanisme D'action

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The isotopic labelling allows for detailed studies of the compound’s interaction with COX-2 and its metabolic pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Physical and Chemical Properties

- Solubility: The sulfonic acid group in all compounds enhances water solubility, but the oxazole’s aromaticity and isotopic labels may reduce solubility compared to the sulfonamide or hydroxybenzylamino analogs .

- Hydrogen Bonding: The oxazole derivative forms weaker hydrogen bonds via the sulfonic acid group, while the hydroxybenzylamino compound exhibits strong H-bond networks involving phenolic -OH and amino groups, critical for its proton conduction properties .

Table 1: Key Analytical Data

Activité Biologique

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound contains a benzenesulfonic acid moiety and an oxazole ring, which are known to contribute to various biological activities. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that focus on constructing the oxazole ring and attaching the benzenesulfonic acid group. A detailed synthetic pathway is crucial for understanding the relationship between structure and biological activity.

Antiproliferative Effects

Research indicates that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell growth in human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma) at micromolar concentrations .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | MCF7 | 0.05 |

| PIB-SO | HT-29 | 0.03 |

| PIB-SO | M21 | 0.04 |

The mechanism by which these compounds exert their antiproliferative effects often involves disruption of microtubule dynamics. Specifically, they may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This is crucial for understanding how structural modifications can enhance or diminish biological activity.

Study 1: Evaluation of Antiproliferative Activity

In a study evaluating several oxazole derivatives, it was found that modifications to the aromatic ring significantly affected their cytotoxicity. The most potent derivatives showed IC50 values below 100 nM against M21 cells, indicating strong antiproliferative properties .

Study 2: Cellular Mechanisms

Another investigation focused on the cellular mechanisms involved in the action of these compounds. It was observed that treatment with selected derivatives led to significant alterations in cell cycle progression and cytoskeletal integrity, as visualized through immunofluorescence techniques .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid, and how do isotopic labels influence reaction conditions?

- Methodological Answer : Synthesis involves (1) preparing the isotopically labeled oxazole ring via cyclization of a nitrile oxide with a 113C-methyl-substituted acetylene, followed by (2) coupling to a benzenesulfonic acid derivative via Suzuki-Miyaura or nucleophilic aromatic substitution. Isotopic labels (113C, 513C, 215N) require strict control of reaction pH and temperature to prevent undesired isotope scrambling. For example, 113C-labeled methyl groups may necessitate low-temperature conditions (<50°C) to retain isotopic integrity during cyclization .

Q. Which analytical techniques are critical for characterizing the isotopic purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 13C and 15N NMR confirm isotopic incorporation at specific positions (e.g., 113C-methyl vs. 513C-oxazole). For example, distinct 13C shifts at ~20 ppm (methyl) and ~150 ppm (oxazole) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight accuracy (±0.001 Da) and isotopic enrichment ratios (e.g., 113C:12C abundance) .

- X-ray Crystallography : Resolves spatial arrangement of the phenyl-oxazole-sulfonic acid scaffold, critical for confirming regioselectivity in labeling .

Q. How does the sulfonic acid group influence solubility and reactivity in aqueous vs. organic media?

- Methodological Answer : The sulfonic acid moiety enhances water solubility (via ionization at pH >2) but may require neutralization (e.g., sodium salt formation) for organic-phase reactions. Reactivity in electrophilic substitutions (e.g., halogenation) is reduced compared to non-sulfonated analogs due to electron-withdrawing effects. Solvent choice (e.g., DMF for polar aprotic conditions) balances solubility and reactivity .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of isotopic substitution on the oxazole ring’s aromaticity and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model isotopic mass effects on vibrational frequencies and electron density. For instance, 215N substitution alters the oxazole’s HOMO-LUMO gap by ~0.2 eV, influencing nucleophilic attack susceptibility. Software like Gaussian or ORCA integrates isotopic parameters for accurate simulations .

Q. What experimental strategies resolve contradictions in observed vs. theoretical isotopic abundance ratios during synthesis?

- Methodological Answer : Discrepancies arise from incomplete isotope incorporation or side reactions. Mitigation strategies:

- Isotopic Dilution Analysis : Spiking with unlabeled analog quantifies losses via LC-MS .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (kH/kD) for 113C-labeled vs. unlabeled precursors to identify rate-limiting steps .

- pH-controlled Quenching : Halts reactions at optimal conversion (e.g., 80–90%) to minimize degradation .

Q. What are the decomposition pathways of this compound under acidic or oxidative conditions, and how can stability be enhanced?

- Methodological Answer :

- Acidic Conditions : Sulfonic acid protonation leads to sulfonate ester formation. Stabilize via lyophilization or storage at pH 7–8 .

- Oxidative Conditions : The oxazole ring undergoes ring-opening via peroxide-mediated oxidation. Add antioxidants (e.g., BHT) or use inert atmospheres (N2/Ar) during handling .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (>200°C), guiding storage at ≤–20°C .

Q. How does the compound interact with biological macromolecules (e.g., proteins), and what labeling strategies optimize in vivo tracking?

- Methodological Answer : The sulfonic acid group enhances binding to albumin (hydrophobic pockets), while isotopic labels enable tracking via Radio-HPLC or PET imaging. For in vivo studies, conjugate with 18F or 99mTc chelators at the phenyl group, preserving oxazole-sulfonic acid pharmacophore integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.